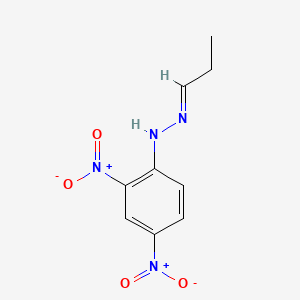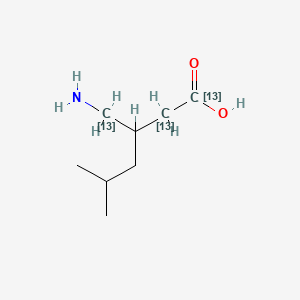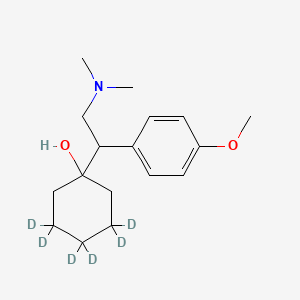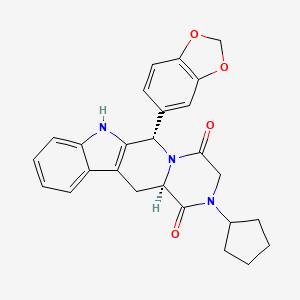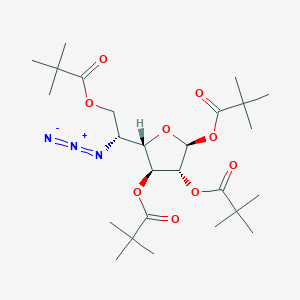
FE-PE2I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FE-PE2I is a PET radioligand with a high affinity and selectivity for the dopamine transporter (DAT) . It is used for the assessment of dopamine transporter function in the striatum of the brain, particularly in the evaluation of Parkinsonian symptoms .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic reaction of 18 F-fluoride with a tosylated precursor, followed by purification and reformulation . A study has reported the implementation of a high-yielding fully automated GMP-compliant synthesis of [18F]this compound on a Synthera®+ platform . This method achieved radiochemical yields (RCYs) up to 62%, allowing the isolation of 25 GBq of the formulated product .Molecular Structure Analysis
The molecular weight of this compound is 457.330. Its elemental composition includes Carbon (52.53%), Hydrogen (5.51%), Fluorine (4.15%), Iodine (27.75%), Nitrogen (3.06%), and Oxygen (7.00%) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a nucleophilic reaction of 18 F-fluoride with a tosylated precursor . The reaction solvent contains this compound or OTsE-PE2I, and the mixtures are heated to the specified reaction temperature .Physical And Chemical Properties Analysis
This compound exhibits good pharmacokinetics, making it a suitable PET radioligand for DAT quantification and imaging . It shows high peak activity in the brain shortly after injection, followed by fast washout . The radioactive uptake of this compound in the brain is according to the relative density of the DAT .Wissenschaftliche Forschungsanwendungen
1. Environmental Remediation
- Metallic Iron for Remediation : Metallic iron (Fe(0)) is explored for environmental remediation. It's presented as a reducing agent and as a generator of adsorbing and reducing agents. Despite being in its early stages, Fe(0) shows promise for efficient remediation systems (Noubactep, 2015).
2. Agriculture
- Iron Oxide Nanoparticles for Plant Growth : Iron oxide nanoparticles (Fe2O3 NPs) are studied as potential iron fertilizers. They demonstrate increased root length, plant height, biomass, and improved availability of Fe to plants, offering a replacement for traditional Fe fertilizers (Rui et al., 2016).
3. Energy Storage
- Electrolytes for Lithium-Ion Batteries : Fluoroethylene carbonate (FEC) and vinylene carbonate (VC), used as electrolyte additives in lithium-ion batteries, show the formation of cross-linked polymers which correlates with good capacity retention and high Coulombic efficiencies in silicon nanowire electrodes (Jin et al., 2018).
4. Medical Imaging
- Radioligand for Dopamine Transporter Imaging : [(18)F]FE-PE2I, a radioligand for dopamine transporter (DAT), shows suitability for accurate and stable DAT quantification in nonhuman primates and suggests that its radiation dose estimates would allow for maximal administered radioactivity in human subjects (Varrone et al., 2012).
5. Biomedical Applications
- Corrosion Resistance in Biomedical Materials : Plasma Electrolytic Oxidation (PEO) treatment in Ta-rich electrolyte improves the corrosion resistance of low-carbon steel for possible use as device implants. This suggests the potential of Ta-enriched Fe-based oxide coatings for medical devices (Marcuz et al., 2023).
Wirkmechanismus
Safety and Hazards
FE-PE2I is used in PET imaging, which is a noninvasive technique. The main route of excretion of this compound is via the urine . The effective dose equivalent is 0.023 mSv/MBq (4.6 mSv/200 MBq), with organ doses for the urinary bladder, liver, pancreas, and kidneys being 0.119, 0.046, 0.031, and 0.029 mGy/MBq, respectively .
Zukünftige Richtungen
FE-PE2I has emerged as the agent of choice for many physicians in the shift from the first generation of SPECT tracers . It has several clear advantages such as reduced radiation burden and better discrimination between healthy patients and early-stage Parkinson’s disease patients . Future developments in imaging neurotransmitter systems and improved tracers of neuroinflammation and synaptic density are expected .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of FE-PE2I involves the reaction of a precursor molecule with a reducing agent to form the final product.", "Starting Materials": [ "3-(2'-methoxyphenyl)-8-(3-methyl-2-butenyl)xanthine (MMP)", "Iron(III) chloride hexahydrate (FeCl3.6H2O)", "Sodium borohydride (NaBH4)", "Potassium hydroxide (KOH)", "Hydrochloric acid (HCl)", "Ethanol (EtOH)" ], "Reaction": [ "Step 1: Dissolve MMP (1.0 g) in ethanol (10 mL) and add FeCl3.6H2O (0.5 g). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add NaBH4 (0.5 g) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add KOH (0.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Acidify the reaction mixture with HCl and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography using a mixture of ethyl acetate and hexane as the eluent." ] } | |
| 949091-68-3 | |
Molekularformel |
C20H25FINO2 |
Molekulargewicht |
457.32 |
Synonyme |
2-Fluoroethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


